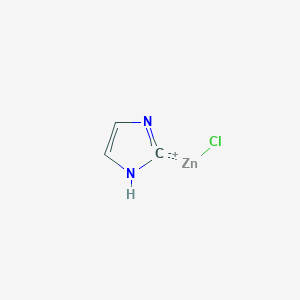![molecular formula C24H28N2O B15159656 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) CAS No. 797783-08-5](/img/structure/B15159656.png)
4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of methoxy and dimethylaniline groups attached to a central methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) typically involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylaniline in the presence of a catalyst. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the aromatic rings. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as a curing agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Methylenebis(2-ethylbenzenamine)
- 4,4’-Methylenebis(2,6-diethylaniline)
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) is unique due to the presence of both methoxy and dimethylaniline groups, which confer specific electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
797783-08-5 |
|---|---|
Fórmula molecular |
C24H28N2O |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
4-[(4-amino-3,5-dimethylphenyl)-(4-methoxyphenyl)methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C24H28N2O/c1-14-10-19(11-15(2)23(14)25)22(18-6-8-21(27-5)9-7-18)20-12-16(3)24(26)17(4)13-20/h6-13,22H,25-26H2,1-5H3 |
Clave InChI |
QUYSXDHTSYOUGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C)C(C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)



![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)

![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)

![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)


![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
